molecular formula C17H18N2O5 B1346042 ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate CAS No. 65673-61-2

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Cat. No. B1346042
CAS RN: 65673-61-2
M. Wt: 330.33 g/mol
InChI Key: WTICPMGJMIXVNO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, also known as E2A4C3C, is an organic compound composed of a chromene core and an amino group, and is used in various scientific and industrial applications. It is a relatively new compound, having only been discovered in the late 2000s. E2A4C3C is a versatile compound, with its properties allowing it to be used in a variety of ways, from as a building block in organic synthesis to as a potential therapeutic agent.

Scientific Research Applications

Anticancer Potential

  • Overcoming Drug Resistance in Cancer Treatment : A study by Das et al. (2009) highlights the role of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (a related compound) in mitigating drug resistance in leukemia cells. This compound showed low micromolar cytotoxicity against a range of hematologic and solid tumor cells, particularly in drug-resistant cancer cells, indicating its potential as a treatment for cancers with multiple drug resistance (Das et al., 2009).

  • Interaction with Antiapoptotic Bcl-2 Proteins : Doshi, Tian, and Xing (2006) found that analogues of ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate bind to antiapoptotic Bcl-2 proteins. These compounds showed promise in treating cancers with overexpression of antiapoptotic Bcl-2 proteins, either as a single agent or in combination with other anticancer agents (Doshi, Tian, & Xing, 2006).

Synthesis and Chemical Properties

  • Multicomponent Synthesis : Boominathan et al. (2011) described an efficient one-pot synthesis method for producing ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives, using a tandem Michael addition–cyclization reaction. This study highlights the versatility and atom-economical approach of synthesizing these derivatives (Boominathan et al., 2011).

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Radwan et al. (2020) synthesized ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and its complex with ethyl α-cyano-4-chlorocinnamate. The study explored their structures and reported on their antimicrobial activity, indicating potential applications in the field of infectious diseases (Radwan et al., 2020).

Neuroprotection and Apoptosis

  • Role in Sensitizing Malignant Glioma Cells : Manero et al. (2006) discovered that ethyl2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA14-1), a molecule similar to the compound , increased the sensitivity of human glioblastoma cells to radiotherapy and chemotherapy. The study indicated that this compound can hinder the binding of Bcl-2 to Bax, a proapoptotic protein, thereby potentially improving treatment outcomes for certain cancers (Manero et al., 2006).

Synthesis and Characterization

  • Crystal and Molecular Structure Analysis : Dmitriev, Silaichev, and Maslivets (2015) conducted a study on ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacting with malononitrile and 4-hydroxycoumarin to produce ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such compound was determined, highlighting the importance of structural analysis in understanding the properties of these compounds (Dmitriev, Silaichev, & Maslivets, 2015).

properties

IUPAC Name

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTICPMGJMIXVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984223
Record name Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

CAS RN

65673-61-2
Record name Ethyl 2-amino-4-(cyanoethoxycarbonylmethyl)-4H-chromene-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
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ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Citations

For This Compound
5
Citations
MM Mane, SN Korade, SM Chinchkar… - Organic Preparations …, 2018 - Taylor & Francis
A variety of condensation procedures have been used for the synthesis of chromenopyridine derivatives. 1–3 Marta Costa reported a two component method for synthesis of 4-amino-2-…
Number of citations: 1 www.tandfonline.com
MA Kulkarni, KS Pandit, UV Desai, UP Lad… - Comptes Rendus …, 2013 - Elsevier
Diethylamine has been demonstrated to be an efficient organocatalyst in the diastereoselective synthesis of Bcl-2 protein antagonist (HA-14-1) and of its structural analogues by one-pot …
Number of citations: 30 www.sciencedirect.com
J Velasco, E Perez-Mayoral… - The Journal of …, 2015 - ACS Publications
Ionic Liquids (ILs) are valuable reaction media extremely useful in industrial sustainable organic synthesis. We describe here the study on the multicomponent reaction (MCR) between …
Number of citations: 16 pubs.acs.org
RMN Kalla, SJ Byeon, MS Heo, I Kim - Tetrahedron, 2013 - Elsevier
Synthesis of 2-amino-4H-chromen-4-ylphosphonates and 2-amino-4H-chromenes has been accomplished by the reaction of salicylaldehyde, malononitrile, dialkyl/diphenylphosphites …
Number of citations: 66 www.sciencedirect.com
U Costantino, M Curini, F Montanari, M Nocchetti… - Microporous and …, 2008 - Elsevier
New heterogeneous catalysts for liquid phase organic synthesis have been obtained by precipitating MgAl-hydrotalcites like compounds according to the urea method in the presence …
Number of citations: 40 www.sciencedirect.com

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